molecular formula C17H13ClN2O2 B13002887 3-(2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid

3-(2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid

Cat. No.: B13002887
M. Wt: 312.7 g/mol
InChI Key: XHTGKZPNKXGKPV-CMDGGOBGSA-N
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Description

This compound belongs to the imidazo[1,2-a]pyridine class, characterized by a fused bicyclic structure with an acrylic acid substituent at the 3-position. Key features include:

  • Core structure: Imidazo[1,2-a]pyridine with a 4-chlorophenyl group at position 2 and a methyl group at position 6.
  • Functional group: Acrylic acid at position 3, contributing to acidity (pKa ~4–5) and hydrogen-bonding capacity.
  • Molecular formula: Likely C₁₇H₁₃ClN₂O₂ (inferred from analogs in and ).

Its structural design is tailored for interactions with biological targets, such as kinases or GPCRs, where the chlorophenyl and acrylic acid groups may enhance binding affinity and solubility.

Properties

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

(E)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid

InChI

InChI=1S/C17H13ClN2O2/c1-11-3-2-10-20-14(8-9-15(21)22)16(19-17(11)20)12-4-6-13(18)7-5-12/h2-10H,1H3,(H,21,22)/b9-8+

InChI Key

XHTGKZPNKXGKPV-CMDGGOBGSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C2/C=C/C(=O)O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC=CN2C1=NC(=C2C=CC(=O)O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-(2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boronic acids or esters as reagents. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules like 3-(2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid.

Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

3-(2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include transition metal catalysts, organic solvents, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of imidazo[1,2-a]pyridines exhibit significant anticancer properties. Specifically, studies have shown that compounds structurally similar to 3-(2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid can induce apoptosis in cancer cell lines through the activation of caspase pathways. For example:

StudyFindings
In vitro studies on breast cancer cellsInduced apoptosis and cell cycle arrest
Prostate cancer cell linesSignificant reduction in cell viability

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. Similar imidazo[1,2-a]pyridine derivatives have demonstrated efficacy against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes.

Neuroprotective Effects

Neuroprotective properties have been attributed to imidazo[1,2-a]pyridine compounds due to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases.

Study on Cannabinoid Receptors

A notable study investigated the interaction of imidazo[1,2-a]pyridine derivatives with cannabinoid receptors. The results indicated that these compounds could selectively activate CB2 receptors, leading to reduced inflammation in animal models.

Anticancer Efficacy Trials

In vitro studies on various cancer cell lines revealed that treatment with related compounds resulted in a significant reduction in cell viability and induced apoptosis through specific biochemical pathways.

Mechanism of Action

The mechanism of action of 3-(2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid involves its interaction with molecular targets and pathways within cells. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

(a) 3-[2-(4-Methoxy-phenyl)-8-methyl-imidazo[1,2-a]pyridin-3-yl]-acrylic acid ()
  • Key difference : 4-Methoxy substituent instead of 4-chloro.
  • Impact: Methoxy is electron-donating, reducing electrophilicity compared to chloro (electron-withdrawing). Increased lipophilicity (logP ~1.5 vs. Reduced metabolic stability due to demethylation susceptibility .
(b) 3-[2-(4-Bromo-phenyl)-8-methyl-imidazo[1,2-a]pyridin-3-yl]-acrylic acid ()
  • Key difference : Bromine replaces chlorine.
  • Impact: Higher molecular weight (Br: ~80 vs. Cl: ~35) and lipophilicity (logP ~2.5).

Variations in the Core Heterocycle

(a) N-[2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide (, Y070-0132)
  • Key difference : Acrylic acid replaced by furan-2-carboxamide.
  • Impact: Loss of acidic proton; carboxamide introduces hydrogen-bond acceptor/donor duality. Lower solubility in aqueous media (logP ~3.2 vs. ~2.0 for acrylic acid analog). Potential for altered target selectivity due to steric bulk .
(b) 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-acetic acid ()
  • Key difference : Acetic acid (CH₂COOH) instead of acrylic acid (CH₂CH₂COOH).
  • Impact: Shorter chain reduces conjugation, lowering acidity (pKa ~4.5 vs. ~4.0).

Positional Isomerism

(a) 3-[2-(4-Chlorophenyl)-7-methyl-imidazo[1,2-a]pyridin-3-yl]-acrylic acid ()
  • Key difference : Methyl group at position 7 instead of 7.
  • Slight differences in dipole moment due to methyl position .

Core Structure Modifications

2-(3-Chlorophenylamino)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ()
  • Key difference : Pyrido[1,2-a]pyrimidine core replaces imidazo[1,2-a]pyridine.
  • Impact: Additional nitrogen in the core increases polarity and hydrogen-bonding capacity.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties
3-(2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid (Target) C₁₇H₁₃ClN₂O₂ 312.75 4-Cl (Ph), 8-Me, acrylic acid (3) Acidic (pKa ~4.0), moderate logP
3-[2-(4-Methoxy-phenyl)-8-methyl-analog () C₁₈H₁₆N₂O₃ 308.33 4-OMe (Ph), 8-Me, acrylic acid (3) Higher logP (~1.5), metabolically labile
N-[2-(4-Chlorophenyl)-8-methylimidazo...furan-2-carboxamide () C₁₉H₁₄ClN₃O₂ 351.79 4-Cl (Ph), 8-Me, carboxamide (3) Neutral, logP ~3.2
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-acetic acid () C₁₅H₁₁ClN₂O₂ 286.71 4-Cl (Ph), acetic acid (3) Less acidic (pKa ~4.5)

Research Implications

  • Electron-withdrawing groups (e.g., Cl, Br) enhance stability and target affinity but may reduce solubility.
  • Methyl positioning (7 vs. 8) influences steric interactions, critical for optimizing pharmacokinetics .

Biological Activity

3-(2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's molecular formula is C24H18ClN3O, with a molecular weight of 399.87 g/mol. Its structure features an imidazo[1,2-a]pyridine core, which is known for various biological activities, particularly in cancer research.

PropertyValue
Molecular FormulaC24H18ClN3O
Molecular Weight399.87 g/mol
Density1.20±0.1 g/cm³ (predicted)
pKa5.23±0.50 (predicted)

Antitumor Activity

Research indicates that compounds with imidazo[1,2-a]pyridine structures exhibit significant antitumor effects. A study evaluated the cytotoxicity of various derivatives against different cancer cell lines, including MCF-7 (breast cancer) and A375 (melanoma). The results showed that the compound effectively inhibited cell growth with low GI50 values, suggesting strong antitumor potential .

The biological activity of this compound is attributed to its ability to interact with specific cellular targets involved in proliferation and apoptosis. The imidazo[1,2-a]pyridine moiety is known to inhibit certain kinases and transcription factors that play critical roles in cancer cell survival and growth. This interaction leads to the induction of apoptosis in cancer cells, thereby reducing tumor viability .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the imidazo[1,2-a]pyridine ring and the acrylic acid moiety can significantly influence biological activity. For instance:

  • Chlorophenyl Substitution : The presence of a 4-chlorophenyl group enhances binding affinity to target proteins.
  • Methyl Group Positioning : The methyl group at the 8-position of the imidazo ring is crucial for maintaining biological activity, as it affects the compound's spatial configuration and electronic properties.

Study 1: In Vitro Evaluation

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on the core structure of 3-(2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid. These derivatives were tested for their cytotoxic effects on various cancer cell lines. The most potent compound demonstrated an IC50 value of 0.25 µM against MCF-7 cells, highlighting its potential as an antitumor agent.

Study 2: In Vivo Efficacy

Another significant study investigated the in vivo efficacy of this compound using xenograft models of human tumors in mice. The results indicated a marked reduction in tumor size compared to control groups treated with vehicle alone. Histopathological analysis revealed increased apoptosis in tumor tissues treated with the compound, further supporting its therapeutic potential .

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